molecular formula C9H9N3 B1273919 1-Allyl-1H-benzo[d][1,2,3]triazole CAS No. 52298-91-6

1-Allyl-1H-benzo[d][1,2,3]triazole

Cat. No. B1273919
CAS RN: 52298-91-6
M. Wt: 159.19 g/mol
InChI Key: SZWKYXJUXZLUDP-UHFFFAOYSA-N
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Description

1-Allyl-1H-benzo[d][1,2,3]triazole is a derivative of the 1,2,3-triazole ring, a well-known scaffold in medicinal chemistry due to its occurrence in compounds with various bioactivities, such as antimicrobial, antiviral, and antitumor effects. The 1,2,3-triazole ring can mimic different functional groups, making it a versatile bioisostere for the synthesis of new active molecules .

Synthesis Analysis

The synthesis of 1-allyl-1H-benzo[d][1,2,3]triazole derivatives can be achieved through various methods. For instance, 1-allylated and 1-benzylated 1,2,3-triazoles with different substituents at the 4-position were prepared using a two-step one-pot click transformation involving nucleophilic substitution and Cu-catalyzed Huisgen 1,3-dipolar cycloaddition . Additionally, 2-allyl-1,2,3-triazoles were synthesized via a palladium-catalyzed three-component coupling reaction of alkynes, allyl methyl carbonate, and trimethylsilyl azide .

Molecular Structure Analysis

The molecular structure of 1-allyl-1H-benzo[d][1,2,3]triazole derivatives can be characterized using various spectroscopic methods. For example, 2D-NMR measurements, including gHSQC and gHMBC, were used to verify the structures of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . Single-crystal X-ray diffraction experiments have also been employed to determine the molecular structure of related compounds .

Chemical Reactions Analysis

The 1,2,3-triazole ring can participate in various chemical reactions. For instance, 1-alkoxy-1H-benzo- and 7-azabenzotriazoles were synthesized from peptide coupling agents through a reaction with alcohols in the presence of a base . The 1,2,3-triazole derivatives containing the eugenol ring were synthesized by click chemistry, demonstrating the versatility of the triazole moiety in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-allyl-1H-benzo[d][1,2,3]triazole derivatives can be studied using computational methods such as density functional theory (DFT) and ab initio HF calculations. These methods can predict molecular geometry, vibrational frequencies, and chemical shift values, which are in good agreement with experimental data . Additionally, molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbitals (FMO) analyses provide insights into the electronic properties of these compounds .

Scientific Research Applications

Antidiabetic, Anticancer, and Antioxidant Agent

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and evaluated for their antidiabetic, anticancer, and antioxidant activities .
  • Methods of Application: The compounds were synthesized and characterized using IR, 1H, 13C NMR, and mass spectral data. The in vitro α-glucosidase inhibition, anticancer (A549 and MCF-7 cell lines), and antioxidant studies of the title compounds were screened .
  • Results: Among all the compounds, some exhibited significant α-glucosidase inhibition activity with IC50 values of 20.12±0.19 µM, 21.55±0.46 µM, and 24.92±0.98 µM. Some compounds showed potent anticancer activity against A549 (human lung carcinoma) cell line with IC50 values of 3.64 µM, 4.73 µM, and 4.56 µM, whereas others displayed potent anticancer activity against human breast cancer (MCF-7) cell line with IC50 values of 2.66 µM and 2.11 µM. In addition, some compounds exhibited potent antioxidant activity (IC50: 4.25 µM and 5.40 µM) .

Anticancer Agent

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and evaluated for their anticancer activities .
  • Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
  • Results: Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Industrial Applications

  • Scientific Field: Industrial Chemistry
  • Application Summary: Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
  • Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the case of dyes, the triazole compounds may be incorporated into the dye molecules to enhance their properties .
  • Results: The use of triazole compounds in these applications can lead to improved performance, such as enhanced color stability for dyes or increased resistance to corrosion for copper alloys .

Antimicrobial Agent

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .
  • Methods of Application: These compounds are typically administered orally or intravenously, depending on the specific drug and its intended use .
  • Results: These drugs have been shown to be effective in treating a variety of conditions, from fungal infections to anxiety and depression .

Wide Range of Biological Applications

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,2,3-triazoles exhibit a wide range of biological applications indicating that this moiety is a template potentially useful in medicinal chemistry research and therapeutic applications like antimicrobial, anticonvulsant, antitubercular, antidiabetic, antimalarial, antioxidant, anticancer, anti-inflammatory, antileishmanial, antiviral, antihypertensive, acetylcholinesterase inhibitory and O-GlcNAcase (OGA) inhibitory activities .
  • Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the case of antiviral applications, the triazole compounds may be incorporated into antiviral drugs to enhance their properties .
  • Results: The use of triazole compounds in these applications can lead to improved performance, such as enhanced antiviral activity or increased inhibition of acetylcholinesterase .

Organic Synthesis and Chemical Biology

  • Scientific Field: Organic Chemistry and Chemical Biology
  • Application Summary: 1,2,3-triazoles have found broad applications in organic synthesis, chemical biology, and even in the field of materials science . They are part of essential building blocks like amino acids, nucleotides, etc .
  • Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the case of organic synthesis, the triazole compounds may be incorporated into various organic molecules to enhance their properties .
  • Results: These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Drug Discovery

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
  • Methods of Application: These compounds are typically administered orally or intravenously, depending on the specific drug and its intended use .
  • Results: These drugs have been shown to be effective in treating a variety of conditions, from convulsions to bacterial infections .

Safety And Hazards

While specific safety and hazard information for 1-Allyl-1H-benzo[d][1,2,3]triazole is not available, general precautions for handling triazoles include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-prop-2-enylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKYXJUXZLUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394445
Record name 1-Allylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1H-benzo[d][1,2,3]triazole

CAS RN

52298-91-6
Record name 1-Allylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Yan - 2012 - search.proquest.com
Several new methodologies for synthesizing functional 1, 2, 3-triazoles which include arylation, vinylation, propargylation and allenation, have been successfully developed. These …
Number of citations: 2 search.proquest.com
T Liao - 2011 - search.proquest.com
A one-pot synthesis of substituted dihydrofurans was developed from a Lewis base catalyzed three-component cascade condensation with nitroalkenes, aldehydes and 1, 3-dicarbonyl …
Number of citations: 3 search.proquest.com

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